molecular formula C20H14N6O2S B2372010 5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1112437-16-7

5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2372010
CAS No.: 1112437-16-7
M. Wt: 402.43
InChI Key: FQLBKCJEXDTMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) , a critical enzyme in the B-cell receptor signaling pathway. This compound covalently binds to a cysteine residue (Cys481) in the BTK active site, leading to sustained suppression of B-cell activation, proliferation, and survival. Its primary research value lies in the investigation of B-cell mediated diseases, making it a key tool for probing the mechanisms of autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus (SLE) . Furthermore, due to the role of BTK in certain hematologic malignancies, this inhibitor is also highly relevant for oncology research , particularly in studies focusing on B-cell leukemias and lymphomas like chronic lymphocytic leukemia (CLL). Researchers utilize this compound to dissect BTK-dependent signaling cascades, evaluate the efficacy of pathway blockade in preclinical models, and explore potential therapeutic strategies for a range of immune and inflammatory conditions.

Properties

CAS No.

1112437-16-7

Molecular Formula

C20H14N6O2S

Molecular Weight

402.43

IUPAC Name

5-phenyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C20H14N6O2S/c27-19-15-11-21-24-18(15)23-20(26(19)14-9-5-2-6-10-14)29-12-16-22-17(25-28-16)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,24)

InChI Key

FQLBKCJEXDTMOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanism of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H14N6O2SC_{20}H_{14}N_{6}O_{2}S with a molecular weight of 402.4 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidinone core linked to a phenyl group and a 1,2,4-oxadiazole moiety. The unique structural characteristics contribute to its biological activity and therapeutic potential.

Research indicates that 5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one interacts with specific molecular targets involved in cell proliferation and survival. Notably, it modulates critical signaling pathways such as:

  • MAPK/ERK pathway
  • PI3K/Akt pathway

These interactions lead to the inhibition of cell growth and induction of apoptosis in cancer cells, positioning the compound as a promising candidate for anticancer drug development .

Biological Activity

The compound exhibits several notable biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis. It has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Interaction Studies

Interaction studies reveal that 5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one binds to enzymes and receptors critical for cancer progression. Its binding affinity to these targets suggests a multi-targeted approach in its mechanism of action .

Comparative Analysis with Related Compounds

The biological activity of 5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(Phenyl)-3-methylthio-pyrazolo[3,4-d]pyrimidinonePyrazolo-pyrimidinone coreAnticancer
3-(Phenyl)-1-(methylthio)-pyrazoleThioether linkageAntimicrobial
2-(Phenyl)-1,2,4-triazole derivativesTriazole coreAntifungal

These comparisons highlight the diverse pharmacological profiles associated with compounds containing similar structural motifs .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on this compound. For instance:

  • Synthesis and Evaluation : A study synthesized various derivatives to evaluate their anticancer activity against specific tumor cell lines. The results indicated that modifications to the oxadiazole moiety could enhance biological activity .
  • Mechanistic Insights : Another research effort investigated the apoptotic pathways activated by this compound in breast cancer cells. The findings suggested that it effectively triggers mitochondrial-mediated apoptosis .

Comparison with Similar Compounds

1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-one

  • Structure : Lacks the thioether and oxadiazole substituents at position 5.
  • Reactivity: Undergoes chlorination with phosphorus oxychloride (POCl₃) to yield 4-chloro derivatives (61–65% yields), demonstrating the pyrimidinone ring’s susceptibility to electrophilic substitution .

Pyrazolo[3,4-d]Pyrimidin-4(5H)-one Derivatives

  • Synthesis: Prepared via condensation of 5-amino-pyrazole-4-carbonitriles with formic acid, yielding simpler analogs without aromatic or heterocyclic substituents .
  • Key Difference : The target compound’s 1,2,4-oxadiazole group may confer improved metabolic stability and target binding compared to unsubstituted derivatives.

Heterocyclic Hybrids with Oxadiazole Moieties

1-Alkyl-5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thieno[2,3-d]Pyrimidine-2,4(1H,3H)-Diones

  • Structure: Combines thienopyrimidine with oxadiazole, differing in core structure but sharing the oxadiazole motif.
  • Activity : Exhibits antimicrobial properties, with high melting points (198–215°C) indicative of crystalline stability .

5-Methyl-1-Phenyl-3-(Thieno[2,3-d]Pyrimidin-4-yl)Chromeno[4,3-d]Pyrazolo[3,4-b]Pyridin-6(3H)-one

  • Structure: Fuses chromenone, pyrazolopyridine, and thienopyrimidine moieties.
  • Synthesis : Prepared via FeCl₃-SiO₂-catalyzed condensation (75% yield), highlighting the utility of Lewis acids in complex heterocycle formation .
  • Differentiator: The target compound’s oxadiazole-thioether side chain may provide distinct steric and electronic effects compared to fused chromenone systems.

Pyrazolo[3,4-b]Pyridines

  • Examples : 3-(4-Chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
  • Activity : Demonstrates anticancer and antimicrobial effects, with substituents like chlorophenyl enhancing potency .
  • Inference : The target compound’s oxadiazole group may similarly enhance bioactivity, though its pyrazolopyrimidine core could alter target specificity.

Thieno[2,3-d]Pyrimidine Derivatives

  • Activity : Broad-spectrum biological effects, including anti-inflammatory and antimalarial activities .
  • Comparison: The oxadiazole-thioether substituent in the target compound may mimic the pharmacophoric features of thienopyrimidines but within a different scaffold.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield (%) Biological Activity Reference
5-Phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone Phenyl (C5), Oxadiazole-thioether (C6) N/A Inferred antimicrobial
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone Phenyl (C1) N/A N/A
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thienopyrimidine Oxadiazole (C6), Alkyl (N1) 70–85 Antimicrobial
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromeno-pyrazolo-pyridine Thienopyrimidine (C3), Methyl (C5) 75 Fluorescence properties
3-(4-Chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolo[3,4-b]pyridine Chlorophenyl (C3), Methylthio (C4), Carboxylate (C5) 60–75 Anticancer, antimicrobial

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with Carbonyl Electrophiles

The pyrazolo[3,4-d]pyrimidin-4(5H)-one core is typically synthesized via cyclocondensation reactions involving 5-aminopyrazole derivatives and carbonyl-containing electrophiles. For example, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 ) reacts with ethyl chloroformate in the presence of a base to form the pyrimidinone ring. This step is critical for establishing the bicyclic framework, with the phenyl group at position 5 introduced either during the initial aminopyrazole synthesis or via subsequent alkylation.

Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Catalyst: Triethylamine or piperidine
  • Yield: 60–75%

Quantum chemical calculations have been employed to optimize the electronic and steric factors influencing cyclocondensation efficiency. For instance, density functional theory (DFT) studies reveal that electron-withdrawing substituents on the aminopyrazole enhance reactivity toward carbonyl electrophiles by lowering the activation energy of ring closure.

Construction of the 3-Phenyl-1,2,4-Oxadiazole Moiety

Cyclization of Amidoxime Intermediates

The 3-phenyl-1,2,4-oxadiazole ring is synthesized via cyclization of amidoxime precursors. Benzoyl chloride derivatives react with hydroxylamine hydrochloride to form amidoximes (2 ), which undergo dehydrative cyclization in the presence of carbodiimides or thionyl chloride.

Typical Procedure:

  • Amidoxime Formation:
    • Benzoyl chloride (1 eq) + hydroxylamine hydrochloride (1.2 eq) in pyridine, 0°C to room temperature, 12 h.
    • Yield: 85–90%.
  • Cyclization:
    • Amidoxime (2 ) + 1,1'-carbonyldiimidazole (CDI, 1.1 eq) in dichloromethane, reflux, 6 h.
    • Yield: 70–80%.

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the carbonyl carbon of CDI, followed by elimination of imidazole and formation of the oxadiazole ring. Substituents on the benzoyl chloride dictate the regiochemical outcome, with electron-donating groups accelerating cyclization.

Thioether Linkage Formation

Nucleophilic Substitution at Position 6

The thioether bridge connecting the pyrazolo[3,4-d]pyrimidinone core and the oxadiazole moiety is established via a nucleophilic substitution reaction. A chloromethyl-oxadiazole derivative (3 ) reacts with a thiolate anion generated in situ from the pyrazolo[3,4-d]pyrimidinone intermediate (4 ).

Optimized Protocol:

  • Substrate: 6-Chloro-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (4 )
  • Nucleophile: Sodium thiolate of (3-phenyl-1,2,4-oxadiazol-5-yl)methanol (5 )
  • Solvent: Anhydrous DMF
  • Base: Potassium carbonate
  • Temperature: 60°C, 8 h
  • Yield: 55–65%

Challenges and Solutions:

  • Competitive Oxidation: Thioethers are prone to oxidation; thus, reactions are conducted under inert atmosphere (N₂ or Ar).
  • Steric Hindrance: Bulky substituents on the oxadiazole reduce substitution efficiency. Microwave-assisted synthesis (100°C, 30 min) improves yields to 75% by enhancing molecular collisions.

Integrated Synthetic Routes

Convergent vs. Linear Approaches

Two dominant strategies exist for assembling the target compound:

Convergent Approach:

  • Synthesize pyrazolo[3,4-d]pyrimidinone core (4 ) and oxadiazole-thiol (5 ) separately.
  • Couple via nucleophilic substitution.
  • Advantages: Modularity, easier purification.
  • Disadvantages: Lower overall yield due to step-count.

Linear Approach:
1. Construct oxadiazole moiety directly on pre-functionalized pyrazolo[3,4-d]pyrimidinone.
- Advantages: Fewer steps, higher atom economy.
- Disadvantages: Requires compatible reaction conditions for sequential transformations.

Analytical Characterization and Quality Control

Structural Confirmation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO- d 6): δ 8.54 (s, 1H, pyrimidine-H), 7.68–7.70 (m, 5H, phenyl-H), 4.32 (s, 2H, SCH₂), 3.06–3.33 (m, 4H, CH₂).
  • ¹³C NMR: 165.2 ppm (C=O), 158.9 ppm (oxadiazole-C).

Mass Spectrometry (MS):

  • ESI-MS: m/z 382.45 [M+H]⁺, consistent with molecular formula C₂₁H₁₅N₅O₂S.

Purity Assessment:

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).

Comparative Evaluation of Synthetic Methodologies

Parameter Convergent Approach Linear Approach
Total Steps 5 3
Overall Yield 45% 55%
Purification Complexity Moderate High
Scalability Excellent Limited

Q & A

Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, including cyclization of pyrazolo-pyrimidinone cores and thioether linkage formation. Key parameters include:

  • Solvent selection : Toluene or DMF are commonly used for their ability to dissolve polar intermediates .
  • Catalysts : Trifluoroacetic acid (TFA) or Pd-based catalysts improve coupling efficiency .
  • Temperature : Reflux conditions (100–120°C) are often required for cyclization steps .
  • Purification : Column chromatography or recrystallization from ethanol/dioxane mixtures ensures high purity .

Q. Which analytical techniques are used to confirm the compound’s structural integrity?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6 assign protons and carbons, with aromatic protons appearing at δ 7.2–8.5 ppm .
  • HPLC : Reverse-phase HPLC with a C18 column monitors purity (>95%) using acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 500–550) .

Q. What are the primary challenges in synthesizing the 1,2,4-oxadiazole moiety?

The oxadiazole ring is formed via cyclization of amidoxime precursors. Challenges include:

  • Side reactions : Competing formation of isoxazoles or tetrazoles, mitigated by optimizing reaction time (12–24 hrs) .
  • Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis .

Advanced Research Questions

Q. How can low yields in the final thioether coupling step be addressed?

Low yields (e.g., <50%) may result from steric hindrance or poor nucleophilicity. Strategies include:

  • Alkylation optimization : Using benzyl chlorides or chloroacetamides with K2CO3 as a base in DMF improves reactivity .
  • Catalyst screening : Pd(PPh3)4 enhances Suzuki-Miyaura coupling for aryl-thioether bonds .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing degradation .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

SAR studies require systematic modifications:

  • Core substitutions : Replace the phenyl group at position 5 with heteroaromatic rings (e.g., pyridinyl) .
  • Side-chain variations : Modify the oxadiazole’s phenyl group to fluorinated or methoxy-substituted analogs .
  • Biological assays : Test analogs against kinase targets (e.g., EGFR or Aurora kinases) using enzyme inhibition assays and cell viability (IC50) measurements .

Q. How can computational modeling predict the compound’s target binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets. Key residues (e.g., Lys-295 in EGFR) form hydrogen bonds with the pyrimidinone core .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions may arise from assay conditions or impurity interference. Solutions include:

  • Orthogonal assays : Validate kinase inhibition with both fluorescence polarization and radiometric assays .
  • Metabolic stability testing : Liver microsome assays (human/rat) identify degradation products affecting activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.